molecular formula C5H7FO B14793839 4-Fluorocyclopent-2-en-1-ol

4-Fluorocyclopent-2-en-1-ol

Cat. No.: B14793839
M. Wt: 102.11 g/mol
InChI Key: CLVDAZFXWBIYEJ-UHFFFAOYSA-N
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Description

4-Fluorocyclopent-2-en-1-ol is an organic compound with the molecular formula C₅H₇FO It is a fluorinated derivative of cyclopentene, characterized by the presence of a fluorine atom and a hydroxyl group on the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorocyclopent-2-en-1-ol typically involves the fluorination of cyclopentene derivatives. One common method is the electrophilic fluorination of cyclopentene using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of efficient catalysts to facilitate the fluorination reaction.

Chemical Reactions Analysis

Types of Reactions

4-Fluorocyclopent-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclopentanol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorocyclopentanone.

    Reduction: Formation of 4-fluorocyclopentanol.

    Substitution: Formation of various substituted cyclopentene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorocyclopent-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluorocyclopent-2-en-1-ol involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group allows for hydrogen bonding interactions, which can further influence the compound’s biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-2-en-1-ol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    4-Chlorocyclopent-2-en-1-ol:

    4-Bromocyclopent-2-en-1-ol: Contains a bromine atom, which affects its chemical behavior and interactions.

Uniqueness

4-Fluorocyclopent-2-en-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C5H7FO

Molecular Weight

102.11 g/mol

IUPAC Name

4-fluorocyclopent-2-en-1-ol

InChI

InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3H2

InChI Key

CLVDAZFXWBIYEJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC1F)O

Origin of Product

United States

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